molecular formula C14H27NO3 B2507111 Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperidine-1-carboxylate CAS No. 358625-61-3

Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperidine-1-carboxylate

Cat. No. B2507111
CAS RN: 358625-61-3
M. Wt: 257.374
InChI Key: XYFOCNORIMHJLO-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-hydroxy-2-methylpropyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it is a key structural motif in many pharmaceutical compounds due to its diverse chemical reactivity and biological activity. The tert-butyl group is a common protecting group in organic synthesis, often used to protect carboxylic acids.

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions starting from commercially available or readily synthesized intermediates. For example, the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was achieved through amination of 4-iodo-2-methyl-6-nitroaniline using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively, yielding the compound in 52% yield . Similarly, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, was synthesized from piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions with a high total yield of 71.4% .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often confirmed using spectroscopic methods such as NMR, LCMS, and IR, as well as X-ray diffraction studies. For instance, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data, showing that it crystallized in the monoclinic crystal system with specific unit cell parameters . The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported to crystallize in the monoclinic space group with typical bond lengths and angles for this type of piperazine-carboxylate .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including condensation, amination, and substitution, to yield a wide range of biologically active compounds. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid . The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate involved three steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are characterized by their spectroscopic data and crystallography. The crystal structure often reveals intermolecular interactions, such as hydrogen bonds and π-π stacking, which contribute to the stability and packing of the molecules in the solid state. For example, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate adopts a three-dimensional architecture with weak C–H···O interactions and aromatic π–π stacking interactions . The molecular electrostatic potential and frontier molecular orbitals of these compounds can be studied using DFT calculations, providing insight into their reactivity and interactions with biological targets .

Scientific Research Applications

Cardiovascular and Central Nervous System (CNS) Research

Research into structurally similar compounds has explored cardiovascular and CNS therapeutic potentials. For instance, certain spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones showed antihypertensive activity, suggesting potential applications in managing hypertension (Clark et al., 1983). Similarly, aminoisopropanoloxy derivatives of 2-xanthone were synthesized and evaluated for their anticonvulsant properties, indicating a possible role in managing seizures (Marona, Górka & Szneler, 1998).

Metabolic and Toxicological Research

Investigations into the metabolic pathways and potential toxicological aspects of structurally related compounds offer valuable insights. For instance, the metabolism of butylated hydroxytoluene (BHT) and its analogs in mice has been studied to understand the structural requirements for toxic potency, providing a basis for safety assessments in drug development (Mizutani, Ishida, Yamamoto & Tajima, 1982).

Analgesic Research

The development and assessment of analgesic properties in structurally related compounds have been a subject of research. Investigations into compounds like 4-alkyl-4-(m-hydroxy-phenyl)-piperidines have contributed to the understanding of analgesic mechanisms and the development of new pain management therapies (Loew et al., 1988).

properties

IUPAC Name

tert-butyl 4-(2-hydroxy-2-methylpropyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3/c1-13(2,3)18-12(16)15-8-6-11(7-9-15)10-14(4,5)17/h11,17H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFOCNORIMHJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

358625-61-3
Record name tert-butyl 4-(2-hydroxy-2-methylpropyl)piperidine-1-carboxylate
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